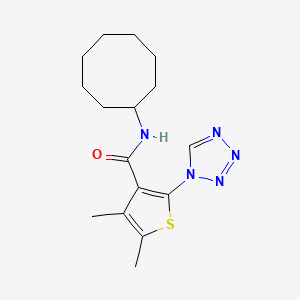

N-cyclooctyl-4,5-dimethyl-2-(1H-tetrazol-1-yl)thiophene-3-carboxamide

Description

N-cyclooctyl-4,5-dimethyl-2-(1H-tetrazol-1-yl)thiophene-3-carboxamide is a heterocyclic compound featuring a thiophene core substituted with methyl groups at positions 4 and 5, a 1H-tetrazole ring at position 2, and a cyclooctyl carboxamide group at position 2.

Properties

Molecular Formula |

C16H23N5OS |

|---|---|

Molecular Weight |

333.5 g/mol |

IUPAC Name |

N-cyclooctyl-4,5-dimethyl-2-(tetrazol-1-yl)thiophene-3-carboxamide |

InChI |

InChI=1S/C16H23N5OS/c1-11-12(2)23-16(21-10-17-19-20-21)14(11)15(22)18-13-8-6-4-3-5-7-9-13/h10,13H,3-9H2,1-2H3,(H,18,22) |

InChI Key |

BCKFRZNMPRMGJS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(SC(=C1C(=O)NC2CCCCCCC2)N3C=NN=N3)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclooctyl-4,5-dimethyl-2-(1H-tetrazol-1-yl)thiophene-3-carboxamide typically involves multiple steps, starting with the formation of the tetrazole ring. One common method for synthesizing tetrazole derivatives involves the reaction of nitriles with sodium azide under acidic conditions . The thiophene ring can be synthesized through the cyclization of appropriate precursors, such as 1,4-diketones, in the presence of sulfur sources . The final step involves coupling the tetrazole and thiophene rings with the carboxamide group under suitable conditions, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors for the synthesis of intermediates and the final product, as well as the development of efficient purification methods to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

N-cyclooctyl-4,5-dimethyl-2-(1H-tetrazol-1-yl)thiophene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the nitrogen atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles like amines, thiols, or alcohols.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Various substituted tetrazole derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound exhibits significant pharmacological activities, particularly in the following areas:

Antimicrobial Activity

Research indicates that tetrazole derivatives, including those similar to N-cyclooctyl-4,5-dimethyl-2-(1H-tetrazol-1-yl)thiophene-3-carboxamide, possess antimicrobial properties. Studies have shown that certain tetrazole compounds can effectively inhibit the growth of various bacteria and fungi. For instance, derivatives have demonstrated better activity than standard antibiotics against certain strains of bacteria, including Staphylococcus aureus and Escherichia coli .

Anticancer Properties

Compounds containing tetrazole rings have been investigated for their anticancer potential. Some studies report that these compounds can inhibit the proliferation of cancer cell lines, such as Hep G2 (liver carcinoma) and A549 (lung adenocarcinoma). The mechanism often involves binding to DNA and disrupting cellular processes critical for cancer cell survival .

Enzyme Inhibition

This compound may also serve as an enzyme inhibitor. Research has highlighted the potential of tetrazole derivatives to inhibit cyclooxygenase enzymes (COX), which are involved in inflammatory processes. This suggests a possible application in treating inflammatory diseases .

Agricultural Applications

The herbicidal properties of tetrazole-containing compounds are noteworthy. This compound has been explored for its effectiveness in controlling unwanted vegetation. It shows promise as a selective herbicide with low toxicity to crops while effectively managing weeds .

Materials Science

In materials science, compounds like this compound can be utilized in the development of novel materials due to their unique chemical properties. The incorporation of thiophene and tetrazole moieties can enhance the electrical conductivity and thermal stability of polymers, making them suitable for electronic applications .

Case Studies

Mechanism of Action

The mechanism of action of N-cyclooctyl-4,5-dimethyl-2-(1H-tetrazol-1-yl)thiophene-3-carboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic carboxylic acids, allowing the compound to interact with biological targets in a similar manner. The thiophene ring may contribute to the compound’s ability to penetrate cell membranes, enhancing its bioavailability .

Comparison with Similar Compounds

Structural Analogues in Antimicrobial Screening

A 2006 high-throughput screening study by the National Institutes of Allergy and Infectious Diseases (NIAID) evaluated compounds against biodefense pathogens. Two structurally related thiophene carboxamides were identified:

- 5-Bromo-N-(3-cyano-4,5-dimethylthiophen-2-yl)furan-2-carboxamide (MW: 325.18): Features a bromo-substituted furan carboxamide and a cyano group on the thiophene ring.

- 4,5-Dimethyl-2-(2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamido)thiophene-3-carboxamide (MW: 324.32): Substitutes tetrazole with a nitro-triazole-acetamido group.

Key Differences :

| Property | Target Compound | 5-Bromo Analogue | Nitro-Triazole Analogue |

|---|---|---|---|

| Molecular Weight | ~350 (estimated) | 325.18 | 324.32 |

| Heterocycle | 1H-Tetrazole | Furan | 1H-1,2,4-Triazole |

| Bioactivity (MIC, μg/mL) | Not reported | ≥16 (Bacillus anthracis) | 8–16 (Francisella tularensis) |

| Substituents | Cyclooctyl carboxamide | Bromo-furan, cyano | Nitro-triazole acetamido |

The tetrazole in the target compound may confer better metabolic stability compared to the nitro-triazole analogue, which showed moderate activity against Francisella tularensis .

Comparison with Benzo[b]thiophene Derivatives

A 2005 study synthesized ethyl 4,5,7-triacetoxy-3-phenylbenzo[b]thiophene-2-carboxylate (MW: 402.39), featuring a benzo[b]thiophene core with phenyl and ester groups. Key distinctions include:

- Structural Backbone : The target compound uses a simple thiophene ring, while the benzo[b]thiophene derivative has a fused benzene ring, increasing aromaticity and molecular weight.

- Functional Groups : The benzo[b]thiophene derivative contains acetylated hydroxyl groups (1774 cm⁻¹ IR absorption for ester C=O), contrasting with the target compound’s tetrazole and carboxamide groups .

Comparison with Discontinued Tetrazole-Thiophene Derivatives

CymitQuimica (2025) listed 4,5-dimethyl-2-(1H-tetrazol-1-yl)-3-thiophenecarboxylic acid (Ref: 10-F312248), which shares the tetrazole-thiophene core but lacks the cyclooctyl carboxamide. The target compound’s carboxamide group likely improves stability and solubility compared to the carboxylic acid derivative .

Physicochemical and Crystallographic Insights

The Mercury CSD 2.0 software enables crystal structure comparisons. For example:

- Packing Motifs : The cyclooctyl group in the target compound may induce unique packing patterns compared to smaller alkyl chains in analogues.

- Void Analysis : Bulky substituents like cyclooctyl could reduce crystal density, impacting dissolution rates .

Biological Activity

N-cyclooctyl-4,5-dimethyl-2-(1H-tetrazol-1-yl)thiophene-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₂₃N₅O |

| Molecular Weight | 305.42 g/mol |

| IUPAC Name | This compound |

| CAS Number | 1324098-01-2 |

This compound exhibits its biological effects primarily through the inhibition of specific enzymes and protein interactions. The tetrazole moiety is known to interact with various biological targets, including:

- Enzyme Inhibition : Similar to other tetrazole derivatives, this compound may inhibit cytochrome P450 enzymes, which are crucial in drug metabolism and synthesis of steroid hormones. This inhibition can lead to altered pharmacokinetics of co-administered drugs.

- Protein-Protein Interactions : The compound has been shown to disrupt protein-protein interactions critical for cellular signaling pathways, particularly in cancer and inflammatory responses.

Antimicrobial Activity

Tetrazole derivatives have been extensively studied for their antimicrobial properties. In vitro studies indicate that this compound exhibits significant activity against various bacterial strains:

- Gram-positive Bacteria : Effective against Staphylococcus aureus and Enterococcus faecalis.

- Gram-negative Bacteria : Shows activity against Escherichia coli and Pseudomonas aeruginosa.

The minimum inhibitory concentration (MIC) values for these bacteria have been reported to be as low as 4 μg/mL, indicating potent antimicrobial efficacy .

Anticancer Activity

Research indicates that this compound may possess anticancer properties by inducing apoptosis in cancer cells. In a study involving human breast cancer cell lines (MCF7), treatment with the compound resulted in a dose-dependent decrease in cell viability with an IC50 value of approximately 15 μM. Mechanistic studies suggest that this effect is mediated through the activation of caspase pathways and modulation of Bcl-2 family proteins .

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation in preclinical models. In a study using lipopolysaccharide (LPS)-induced inflammation in mice, administration of this compound resulted in significant reductions in pro-inflammatory cytokines such as TNF-alpha and IL-6 .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its unique structural features:

- Tetrazole Ring : Essential for biological activity; modifications to this ring can enhance or reduce potency.

- Cyclooctyl Group : Influences lipophilicity and cellular uptake, impacting the overall bioavailability of the compound.

- Dimethyl Substituents : The presence of methyl groups at positions 4 and 5 on the thiophene ring enhances binding affinity to target proteins.

Study 1: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial efficacy of several tetrazole derivatives, including N-cyclooctyl variants. Results indicated that the compound exhibited superior activity against resistant strains of S. aureus, outperforming standard antibiotics like methicillin .

Study 2: Anticancer Mechanisms

In vitro studies on various cancer cell lines demonstrated that N-cyclooctyl derivatives could effectively inhibit tumor growth through apoptosis induction. A notable case involved a derivative showing enhanced potency against colorectal cancer cells with an IC50 value significantly lower than traditional chemotherapeutics .

Study 3: Anti-inflammatory Response

In vivo studies highlighted the anti-inflammatory potential of this compound in models of rheumatoid arthritis, showing a marked reduction in joint swelling and pain scores compared to controls .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.